molecular formula C9H12N2O4 B1593892 Orotic acid butyl ester CAS No. 22754-37-6

Orotic acid butyl ester

Cat. No. B1593892
CAS RN: 22754-37-6
M. Wt: 212.2 g/mol
InChI Key: AKSYFXKHZGSZNB-UHFFFAOYSA-N
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Description

Orotic acid butyl ester, also known as butyl orotate , is a chemical compound derived from orotic acid. Orotic acid itself is a natural product found in various biological systems, including milk whey. It serves as an intermediate in the biosynthesis of pyrimidine, which is essential for DNA and RNA formation. Orotic acid has additional physiological roles, such as enhancing cardiac output, aiding in recovery from heart failure, and promoting the absorption of calcium and magnesium. Orotic acid analogs exhibit diverse activities, including antitumor and antimicrobial effects .

properties

IUPAC Name

butyl 2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-2-3-4-15-8(13)6-5-7(12)11-9(14)10-6/h5H,2-4H2,1H3,(H2,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSYFXKHZGSZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177303
Record name NSC 32774
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orotic acid butyl ester

CAS RN

22754-37-6
Record name Orotic acid, butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022754376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22754-37-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC 32774
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OROTIC ACID, BUTYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3YMM6WL7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
유병설, 이상종, 정서영, 김양배, 김종국 - YAKHAK HOEJI, 1979 - yakhak.org
… Orotic acid butyl ester has been found to associate with riboflavin tetraacetate. They form a strong complex with each other. The complex is an 1:2 cyclic hydrogen bonded trimer …
Number of citations: 2 www.yakhak.org
유병설, 이상종, 정서영, 김양배, 김종국 - 약학회지, 1979 - dbpia.co.kr
… Infrared and nuclear magnetic resonance spectra were measured for the chloroform solution of riboflavin tetraacetate, orotic acid butyl ester and its same mixture. Orotic acid butyl ester …
Number of citations: 2 www.dbpia.co.kr
俞炳品, 李尚鍾, 鄭曙榮, 金良培, 金鍾國 - koreascience.kr
… butylesterandits Samemixture,Orotic acid butyl ester has been found toasSociatewith riboBavin tetraacetate,They form a Strong complex witheachother. The Complex is an 1:2 cyclic …
Number of citations: 0 koreascience.kr

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